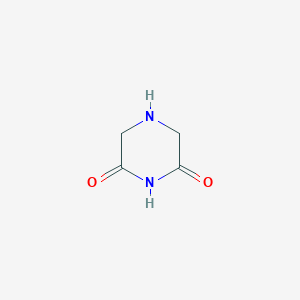

Piperazine-2,6-dione

Beschreibung

Historical Context and Significance in Organic Chemistry

The history of piperazine-2,6-dione derivatives dates back to the late 19th century, with the first known derivative being synthesized in 1889. lmaleidykla.lt However, significant interest in the broader class of piperazinediones, particularly the 2,5-dione isomers (diketopiperazines or cyclo dipeptides), was spurred by the work of Emil Fischer and Ernest Fourneau in 1901 on the synthesis of glycylglycine (B550881) from glycine (B1666218) anhydride (B1165640) (2,5-diketopiperazine). wikipedia.org While distinct from the 2,6-dione isomer, this early work on related cyclic peptide structures laid foundational knowledge for the chemistry of piperazine (B1678402) rings.

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate. Early and subsequent synthetic strategies have often revolved around the condensation of iminodiacetic acid or its derivatives with primary amines or ammonia (B1221849). nih.govresearchgate.netresearchgate.net For instance, a method involving the condensation of iminodiacetic acid with ammonium (B1175870) formate (B1220265) in N,N-dimethylformamide has been developed for its preparation. lmaleidykla.lt The development of efficient and scalable synthesis methods has been a persistent goal, as the utility of the scaffold depends on its accessibility. One such procedure highlights the use of inexpensive starting materials and a straightforward workup, enabling large-scale production without the need for chromatography. researchgate.net These synthetic advancements are crucial as they open the door for the preparation of a wide array of substituted derivatives for further investigation.

Table 1: Key Milestones in the Synthesis of this compound and Related Compounds

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1889 | First synthesis of a this compound derivative is reported. | Marks the entry of this specific heterocyclic scaffold into the scientific literature. | lmaleidykla.lt |

| 1901 | Emil Fischer and Ernest Fourneau synthesize glycylglycine from 2,5-diketopiperazine. | Foundational work on the related piperazine-2,5-dione isomer, advancing peptide and heterocyclic chemistry. | wikipedia.org |

| Modern Era | Development of various synthesis methods. | Multiple routes, including condensation of iminodiacetic acid with amines under different conditions (e.g., microwave, CDI/DMAP), provide access to diverse derivatives. nih.govresearchgate.netbeilstein-journals.org | nih.govresearchgate.netbeilstein-journals.org |

| Modern Era | Development of large-scale synthesis procedures. | Enables the production of this compound from inexpensive materials with satisfactory yields, facilitating broader research and application. | researchgate.net |

Relevance of the this compound Scaffold in Heterocyclic Chemistry

The this compound core is an important scaffold in heterocyclic chemistry due to its distinct structural and chemical properties. As a cyclic imide, it can participate in reactions that either preserve or open the ring, making it a versatile building block. lmaleidykla.lt The presence of two amide-like functionalities within a constrained six-membered ring influences its reactivity and conformational preferences.

A key area of its relevance is in the construction of more complex molecular architectures. For example, the this compound framework serves as a key intermediate for creating bridged piperazine derivatives. nih.gov Reducing the conformational flexibility of a molecule by incorporating it into a rigid scaffold, such as a bridged piperazine, is a recognized strategy to enhance its binding affinity for target proteins. nih.gov Furthermore, the piperazine unit is a common structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. researchgate.netbeilstein-journals.org The 2,6-dione isomer provides a specific template that can be chemically modified at the nitrogen atoms or the alpha-carbon positions to generate libraries of new compounds for screening and development. For instance, acylation of the nitrogen atoms allows for the introduction of various functional groups, leading to derivatives with tailored properties. lmaleidykla.lt

Current Research Trends and Future Directions

Current research on this compound is focused on several key areas, including the development of novel synthetic methodologies, its application as a scaffold for pharmaceutically active compounds, and its use in materials science.

Researchers continue to devise more efficient and versatile synthetic routes. An alternative approach has been developed to prepare N-substituted piperazine-2,6-diones at ambient temperature using carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org This method is advantageous as it allows for the installation of more reactive and acid-labile groups. beilstein-journals.org

The scaffold is being actively explored in medicinal chemistry. Studies have demonstrated its utility in synthesizing novel analogues of clinically used drugs. For example, it has been used in the synthesis of a new analogue of dexrazoxane (B1684449), a drug used to prevent cardiotoxicity induced by anthracyclines. researchgate.net Furthermore, various 4-acyl and 4-sulfonyl derivatives of this compound have been synthesized and investigated, with some showing potential as anticancer agents. lmaleidykla.ltresearchgate.net The core structure is viewed as a valuable starting point for creating compounds that can interact with biological targets such as DNA topoisomerase II. lmaleidykla.lt

Future directions point towards the application of this compound derivatives in crystal engineering and the design of functional molecular solids. The defined geometry and hydrogen bonding capabilities of the this compound moiety can be exploited to control the self-assembly of molecules in the solid state, creating materials with specific properties. researchgate.net The synthesis of complex, multi-cyclic systems, such as pyrrolopiperazine-2,6-diones, through multi-component reactions also represents a promising avenue for future exploration, providing rapid access to structurally diverse and complex molecules. acs.org

Table 2: Examples of Current Research Focus on this compound

| Research Area | Description | Key Findings/Objectives | Reference(s) |

|---|---|---|---|

| Synthetic Methodology | Developing efficient and mild synthesis conditions. | Use of CDI/DMAP allows for the synthesis of N-substituted derivatives at room temperature, accommodating sensitive functional groups. | beilstein-journals.org |

| Medicinal Chemistry | Use as a scaffold for drug analogues and new chemical entities. | Successful synthesis of a novel dexrazoxane analogue; investigation of 4-acylated derivatives for anticancer activity. lmaleidykla.ltresearchgate.netresearchgate.net | lmaleidykla.ltresearchgate.netresearchgate.net |

| Materials Science | Application in crystal engineering. | The rigid structure and intermolecular interaction potential are used to guide the formation of organized molecular solids. | researchgate.net |

| Complex Molecule Synthesis | Building intricate heterocyclic systems. | Development of one-pot sequences to create fused ring systems like pyrrolopiperazine-2,6-diones with high diastereoselectivity. | acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJAWBVQRMVFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320623 | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-22-5 | |

| Record name | 4774-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 2,6 Dione and Its Derivatives

Classical Approaches to Piperazine-2,6-dione Synthesis

Traditional methods for constructing the this compound scaffold have been well-established and continue to be utilized. These approaches typically involve cyclization reactions of appropriately functionalized acyclic precursors.

Condensation Reactions of Iminodiacetic Acid Derivatives

A common and direct method for the synthesis of piperazine-2,6-diones involves the condensation of iminodiacetic acid or its derivatives with primary amines or ammonia (B1221849). researchgate.netnih.gov This approach is advantageous due to the use of readily available starting materials. For instance, the condensation of iminodiacetic acid with various amines, such as cyclohexanamine and 1-(3-aminopropyl)imidazole, has been successfully achieved under microwave irradiation to yield the corresponding N-substituted this compound derivatives in high yields. researchgate.net

One specific protocol involves heating N-substituted iminodiacetic acids with N,N'-carbonyldiimidazole (CDI). mdpi.com Another variation is the condensation of iminodiacetic acid with ammonium (B1175870) formate (B1220265) in N,N-dimethylformamide at elevated temperatures. lmaleidykla.lt The reaction of 2,2'-(N,N-dimethylsulfamoylazanediyl)diacetic acid, derived from iminodiacetic acid, with primary aromatic amines in the presence of acetic anhydride (B1165640) also affords piperazine-2,6-diones. nih.gov

However, in some cases, particularly with microwave-assisted reactions between iminodiacetic acids and primary amines, the formation of salts has been observed instead of the desired cyclic imides. researchgate.netnih.gov

Alkylation of α-Amino Acid Esters with Bromoacetamide and Subsequent Cyclization

Another classical route to piperazine-2,6-diones is the alkylation of α-amino acid esters with bromoacetamide, followed by an intramolecular cyclization. researchgate.netnih.gov This two-step process provides a versatile method for introducing substituents onto the this compound ring. The initial alkylation step forms an intermediate that, upon cyclization, yields the desired heterocyclic product.

For example, a facile synthetic route involves the reaction of 2-bromo-N-phenylacetamide with a methyl N-substituted iminomonoacetate to produce an ester intermediate. mdpi.com This intermediate is then hydrolyzed to the corresponding acid, which is subsequently cyclized by refluxing in acetic anhydride with sodium acetate (B1210297) as a catalyst to furnish the 1-phenyl-piperazine-2,6-dione derivative. mdpi.com

Advanced and Green Chemistry Synthetic Protocols

In recent years, the development of more efficient, atom-economical, and environmentally benign synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced protocols for this compound synthesis, including the use of multicomponent reactions.

Ugi Multicomponent Reactions for this compound Framework

The Ugi multicomponent reaction (MCR) has emerged as a powerful tool for the rapid assembly of complex molecules, including the this compound scaffold. beilstein-journals.org The Ugi five-center, four-component reaction (U-5C-4CR) is particularly relevant, often utilizing an α-amino acid as a bifunctional starting material. mdpi.com This reaction allows for the one-pot synthesis of highly functionalized piperazine-2,6-diones from simple and diverse starting materials. nih.gov

A key advantage of the Ugi reaction is the ability to generate molecular diversity by varying the four components: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. kirj.ee The initial Ugi adducts can then undergo subsequent cyclization to form the desired this compound ring. mdpi.com For instance, Ugi products can be cyclized to 2,6-piperazinediones by refluxing in THF under basic conditions with potassium tert-butoxide. mdpi.com

A significant advancement in the application of the Ugi reaction is the development of a one-pot, diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.govacs.org This sequence involves an initial Ugi reaction, followed by an intramolecular nucleophilic substitution, N-acylation, and a final debenzoylation step. nih.govresearchgate.net This methodology provides access to a wide variety of pyrrolopiperazine-2,6-diones with high chemical yields and complete diastereoselectivity. nih.govresearchgate.net

The selection of phenylglyoxal (B86788) as the carbonyl component is crucial, as the resulting benzoyl group favors the enol tautomer, which in turn promotes a C-alkylation reaction during the cyclization step. thieme-connect.com A remarkable feature of this process is that regardless of the diastereomeric purity of the intermediate pyrrolidin-2-one derivatives, only one diastereomer of the final pyrrolothis compound is observed. acs.org This highly diastereoselective classical Ugi/nucleophilic substitution/N-acylation/debenzoylation sequence represents a significant improvement over previously reported methods. thieme-connect.com

Post-Ugi transformations offer a versatile strategy for constructing diverse and complex heterocyclic systems from the initially formed Ugi adducts. These cascade reactions can lead to the formation of various fused piperazine-2,5-dione and this compound structures. rsc.orgfrontiersin.org

One example is the synthesis of functionalized piperazine-2,5-diones via an intramolecular aza-Michael addition of Ugi adducts in the presence of a base like sodium hydride. nih.gov This post-Ugi cyclization proceeds with high yields and excellent diastereoselectivity. frontiersin.orgnih.gov Another approach involves a post-Ugi domino Buchwald–Hartwig/Michael reaction of Ugi adducts to access functionalized spiro[indoline-3,2′-pyrrole]-2,5′-diones. nih.gov These methods highlight the power of combining multicomponent reactions with subsequent cascade cyclizations to efficiently build intricate molecular architectures.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of this compound derivatives, microwave irradiation has been effectively used to facilitate the condensation of this compound derivatives with various carboxylic acids.

For instance, the synthesis of 4-(1H-indole-2-carbonyl)this compound derivatives (4a–k) was achieved by condensing this compound derivatives (3a–k) with 1H-indole-2-carboxylic acid under microwave irradiation, resulting in quantitative yields. researchgate.net This method offers a significant advantage in terms of reaction time and efficiency. researchgate.net Similarly, a one-pot, three-component synthesis of 2,6-diaryl-4-piperidones and related bicyclic compounds has been developed using microwave irradiation, which avoids the need for catalysts and provides good to excellent yields in shorter reaction times. arabjchem.org

The general procedure for the microwave-assisted synthesis of 4-(1H-indole-2-carbonyl)this compound derivatives is as follows:

A mixture of the appropriate this compound derivative and 1H-indole-2-carboxylic acid is subjected to microwave irradiation.

The reaction progress is monitored, and upon completion, the product is isolated and purified, typically by crystallization.

This approach highlights the utility of microwave technology in the efficient synthesis of complex heterocyclic compounds. researchgate.netarabjchem.org

Carbonyldiimidazole (CDI) and DMAP-Mediated Cyclization

Carbonyldiimidazole (CDI) is a widely used reagent for the formation of amide bonds and for facilitating cyclization reactions. When used in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), it provides an efficient method for the synthesis of this compound derivatives at ambient temperatures. beilstein-journals.org

This methodology has been successfully applied to the synthesis of N-(arylethyl)piperazine-2,6-diones from 4-benzenesulfonyliminodiacetic acid and various primary amines. beilstein-journals.org The reaction proceeds smoothly at room temperature, offering good yields of the desired imides. beilstein-journals.org The use of CDI/DMAP avoids the harsh conditions and potential side reactions associated with other methods, such as high temperatures or the use of more reactive coupling agents. beilstein-journals.org

A key advantage of this method is its mildness, which helps to preserve labile functional groups that might not be stable under more strenuous conditions. beilstein-journals.org For example, when synthesizing this compound from 4-benzenesulfonyliminodiacetic acid using CDI/THF under reflux, the yield was only 50% due to the lability of the benzenesulfonyl protecting group. beilstein-journals.org In contrast, the CDI/DMAP method at room temperature provided a significantly higher yield of 72%. beilstein-journals.org

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound 7a

| Entry | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | CDI/THF | Reflux | 50 |

| 2 | CDI/DMAP (10 mol%) | Room Temperature | 72 |

Data sourced from a study on Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences. beilstein-journals.org

One-Pot Synthetic Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of this compound and its derivatives. acs.orgnih.gov

One notable example is a three-step, one-pot procedure for the synthesis of piperazine-2,6-diones with various substituents at the nitrogen atoms, which has been shown to produce high yields reproducibly. nih.gov Another innovative one-pot approach involves a Ugi/nucleophilic substitution/N-acylation sequence to produce pyrrolopiperazine-2,6-diones with high chemical yields and complete diastereoselectivity. acs.orgomicsdi.org This method is particularly significant as it allows for the introduction of diverse substituents and the creation of a new stereogenic center with high control. acs.orgomicsdi.org

The general sequence for the one-pot synthesis of pyrrolopiperazine-2,6-diones is as follows:

The Ugi reaction is performed to create a key intermediate.

This is followed by an intramolecular nucleophilic substitution.

The sequence is completed with an N-acylation step. acs.orgomicsdi.org

These one-pot methodologies represent a significant advancement in the synthesis of complex heterocyclic scaffolds, providing rapid and efficient access to a wide range of this compound derivatives. acs.orgnih.govomicsdi.org

Large-Scale Synthesis Methods

The development of efficient and scalable synthetic routes is crucial for the practical application of chemical compounds. For this compound, a robust and convenient large-scale synthesis has been developed, which is particularly valuable for its use as an intermediate in the preparation of pharmacologically active molecules. thieme-connect.comresearchgate.netthieme-connect.com

Utilization of Inexpensive Starting Materials and Convenient Workup

A key feature of successful large-scale synthesis is the use of readily available and inexpensive starting materials. An optimized large-scale synthesis of this compound hydrobromide has been reported that utilizes such materials, leading to satisfactory yields. thieme-connect.comthieme-connect.com The procedure is also designed for a convenient workup that avoids the need for column chromatography, a significant advantage in industrial-scale production. thieme-connect.comresearchgate.netthieme-connect.com

This method has demonstrated its utility in the synthesis of novel analogs of dexrazoxane (B1684449), a drug used to prevent cardiotoxicity induced by certain anticancer agents. thieme-connect.comthieme-connect.com The ability to produce this compound on a large scale opens up possibilities for the exploration of new derivatives with potential therapeutic applications. thieme-connect.comthieme-connect.com

Synthesis of Substituted this compound Derivatives

The chemical modification of the this compound scaffold is essential for developing new compounds with tailored properties. The synthesis of substituted derivatives allows for the systematic investigation of structure-activity relationships.

Synthesis of 1-Substituted this compound Hydrobromides

The large-scale synthesis method for this compound can be readily adapted for the preparation of 1-substituted this compound hydrobromides. thieme-connect.comresearchgate.netthieme-connect.com This modification allows for the introduction of a variety of substituents at the N1 position of the piperazine (B1678402) ring, providing a versatile platform for creating a library of derivatives. thieme-connect.comthieme-connect.com

The ability to easily synthesize these substituted hydrobromide salts is a significant advantage, as they can serve as key building blocks for more complex molecules. thieme-connect.comthieme-connect.com This synthetic flexibility is crucial for the development of new therapeutic agents and for studying the impact of different substituents on the biological activity of the this compound core. thieme-connect.comthieme-connect.com

Synthesis of N-(Arylethyl)piperazine-2,6-diones

An efficient and alternative synthetic approach has been developed for the preparation of various N-(arylethyl)piperazine-2,6-diones. researchgate.netbeilstein-journals.orgnih.gov This method involves the reaction of 4-benzenesulfonyliminodiacetic acid with primary amines using carbonyldiimidazole (CDI) as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) at ambient temperature. researchgate.netbeilstein-journals.orgnih.gov This approach is a notable improvement over methods that require high temperatures, such as the condensation of primary amines with benzyliminodiacetic acid. beilstein-journals.org

The resulting piperazine-2,6-diones are versatile intermediates that can be transformed into pharmaceutically relevant molecules. researchgate.netbeilstein-journals.org For instance, they can be converted into pyridopyrazines or pyrazinoisoquinolines and ene-diamides through a carbonyl group activation strategy using a Brønsted acid. researchgate.netbeilstein-journals.org

The general synthetic scheme is as follows:

Scheme 1: Synthesis of N-(arylethyl)piperazine-2,6-diones.

Table 1: Examples of Synthesized N-(Arylethyl)piperazine-2,6-diones

| Compound | R Group (Primary Amine) | Yield (%) |

|---|---|---|

| 7a | Benzyl (B1604629) | 50 |

| 7b | 4-Methoxybenzyl | 85 |

| 7c | 2-Phenylethyl | 80 |

| 7d | 2-(4-Methoxyphenyl)ethyl | 82 |

Data sourced from a study on Brønsted acid-mediated cyclization reactions. beilstein-journals.org

Preparation of Pyrrolidinone-Fused Piperazine-2,6-diones

A novel, one-pot diastereoselective method has been established for synthesizing pyrrolidinone-fused piperazine-2,6-diones. nih.govresearchgate.net This strategy employs a Ugi/nucleophilic substitution/N-acylation/debenzoylation sequence, which provides high chemical yields and excellent diastereoselectivity (>95:5 dr). researchgate.netthieme-connect.com This approach overcomes the limitations of previously reported methods, which often suffered from low diastereoselectivity. thieme-connect.comacs.org

The synthesis begins with a Ugi four-component reaction involving an α-aminoester, 3-bromopropionic acid, phenylglyoxal, and an isocyanide. nih.gov The selection of phenylglyoxal as the carbonyl component is crucial, as its benzoyl group facilitates a C-alkylation reaction to form a pyrrolidin-2-one intermediate. thieme-connect.com Subsequent treatment with a mild base, such as cesium carbonate, at reflux temperatures triggers an intramolecular cyclization and debenzoylation cascade to yield the final pyrrolothis compound product with a high degree of stereochemical control. thieme-connect.comacs.org A remarkable feature of this reaction is that regardless of the diastereomeric mixture of the intermediate pyrrolidinone, only a single diastereomer of the final fused product is observed. acs.org

Scheme 2: Diastereoselective Synthesis of Pyrrolidinone-Fused Piperazine-2,6-diones.

Table 2: Synthesis of Pyrrolidinone-Fused Piperazine-2,6-diones from Pyrrolidinone Intermediates

| Entry | Starting Pyrrolidinone (R¹ Group) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | H | 7a | 87 | - |

| 2 | Ph | 7b | 83 | >95:5 |

Data reflects the conversion of isolated pyrrolidinones to the final fused products. acs.org

Synthesis of 4-Succinamoyl this compound Derivatives

New derivatives of this compound featuring a succinamic acid residue have been synthesized, with the goal of exploring their chemical properties. elaba.lt The key starting material for these syntheses is this compound hydrochloride. elaba.ltas-1.co.jp Two primary methods have been developed for their preparation. elaba.lt

Method A involves the direct acylation of this compound hydrochloride with the appropriate N-substituted succinamic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC). elaba.lt

Method B , which provides higher yields (63–77%), is a two-step process. First, this compound hydrochloride is treated with succinic anhydride to produce 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid. This intermediate is then converted to its corresponding acid chloride. In the final step, various amines are acylated with this acid chloride to furnish the desired 4-succinamoyl this compound derivatives. elaba.lt Attempts to prepare the corresponding succinamic acid chlorides directly were unsuccessful due to the cyclization of the succinamic acid tail into a pyrrolidine-2,5-dione fragment. elaba.lt

Table 3: Examples of 4-Succinamoyl this compound Derivatives Synthesized via Method B

| Compound | Amine Used (6a-h) | Yield (%) |

|---|---|---|

| 7a | N-(4-methylphenyl)amine | 77 |

| 7b | N-(4-methoxyphenyl)amine | 75 |

| 7c | N-(4-ethoxyphenyl)amine | 72 |

| 7d | N-(3-nitrophenyl)amine | 65 |

| 7e | N-(4-sulfamoylphenyl)amine | 63 |

| 7f | N-(2,3-dimethyl-1-phenyl-3-pyrazolon-5-yl)amine | 68 |

| 7g | N-(4,6-dimethylpyrimidin-2-yl-sulfamoylphenyl)amine | 66 |

Data sourced from a study on the synthesis and properties of new 4-succinamoyl this compound derivatives. elaba.lt

Introduction of Heterocyclic Fragments

The this compound scaffold can be functionalized by introducing various heterocyclic fragments, a strategy used to create diverse chemical libraries. These heterocycles can be appended to the core structure through different chemical linkages.

One common method involves using a linker, such as the succinamoyl group described previously. For example, by acylating heterocyclic amines with 4-(3,5-dioxopiperazine-1-yl)-4-oxobutanoic acid chloride, various heterocyclic moieties can be introduced. elaba.lt Specific examples include the incorporation of thiazole (B1198619), pyrimidine, and pyrazolone (B3327878) rings onto the this compound structure. elaba.lt

Another approach is the direct condensation of a this compound derivative with a heterocyclic carboxylic acid. For instance, this compound derivatives have been condensed with 1H-indole-2-carboxylic acid under microwave irradiation to yield 4-(1H-indole-2-carbonyl)this compound derivatives in high yields. researchgate.net This method provides a direct linkage between the piperazine nitrogen and the heterocyclic acyl group. researchgate.net

Synthesis of Purine-Linked Piperazine Derivatives

The synthesis of derivatives where a piperazine moiety is linked to a purine (B94841) core, particularly a purine-2,6-dione (B11924001) (xanthine) structure, has been an area of significant research. nih.govrsc.org These syntheses typically involve the functionalization of a pre-formed purine ring.

A general strategy involves the amination of a halogenated purine. For example, an 8-bromo-1,3-disubstituted-1H-purine-2,6-dione can be reacted with 1-BOC-piperazine in the presence of a base like sodium carbonate. rsc.org The protective BOC group is then cleaved using acidic conditions to yield the 8-(piperazin-1-yl)-1H-purine-2,6-dione intermediate. rsc.org

This key piperazine-substituted purine-dione can then be coupled with a variety of partners to create a diverse range of derivatives. nih.gov For example, the piperazine nitrogen can be acylated with various carboxylic acid chlorides or reacted with different isocyanates to form amide or urea (B33335) linkages, respectively. nih.gov This modular approach allows for the systematic modification of the final molecule. nih.gov

Chemical Reactivity and Transformations of Piperazine 2,6 Dione

Cyclization Reactions Involving Piperazine-2,6-dione

This compound and its derivatives serve as key intermediates in the synthesis of bridged bicyclic compounds through intramolecular cyclization reactions. A notable example is the Dieckmann-analogous cyclization, which is employed to create conformationally restricted bicyclic systems. d-nb.info

This type of reaction involves the intramolecular condensation of a diester, but in this context, it is adapted for piperazinedione derivatives bearing an acetate (B1210297) moiety. For instance, 2-(3,5-dioxopiperazin-2-yl)acetates can be cyclized to form 3,8-diazabicyclo[3.2.1]octane-2,4-diones. d-nb.info The process is initiated by deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS), followed by an intramolecular nucleophilic attack of the resulting enolate onto the imide carbonyl group. The intermediate hemiketal anion is then trapped, for example with trimethylsilyl (B98337) chloride (Me₃SiCl), to yield the bicyclic product. researchgate.netresearchgate.net The yield of these cyclizations can be influenced by the strain of the resulting bicyclic system and the flexibility of the side chain. researchgate.net

Another strategy involves a stepwise sequence of allylation, hydroboration, and oxidation of piperazine-2,6-diones to produce 3-(3,5-dioxopiperazin-2-yl)propionaldehydes. d-nb.info These aldehyde intermediates can then undergo an intramolecular aldol (B89426) reaction to form bicyclic alcohols, such as 9-benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione, although yields may be modest. d-nb.info

Brønsted Acid-Mediated Transformations

Brønsted acids are effective catalysts for a range of transformations involving this compound derivatives, primarily by activating the imide carbonyl groups. This activation facilitates intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds like pyridopyrazines and pyrazinoisoquinolines. beilstein-journals.orgnih.gov

A significant Brønsted acid-mediated transformation is the sequence involving cyclization followed by dehydrosulfonylation. This process is particularly effective for N-benzenesulfonylthis compound derivatives. beilstein-journals.org The reaction sequence leads to the formation of ene-diamides, which can subsequently undergo an acid-mediated dehydrosulfonylation in a solvent such as methanol. beilstein-journals.orgnih.gov This one-pot transformation smoothly converts the ene-diamides into substituted pyrazinones, which are valuable precursors for various drug targets. nih.gov

The activation of the imide carbonyl by a Brønsted acid facilitates a 6-exo-trig cyclization of N-(arylethyl)this compound derivatives. beilstein-journals.orgnih.gov This intramolecular reaction is a key step in assembling pyridopyrazine and pyrazinoisoquinoline frameworks. These fused heterocyclic systems are of significant pharmaceutical interest. nih.gov The synthetic utility of this method has been demonstrated by its application in a concise synthesis of Praziquantel, a well-known anthelmintic drug. nih.gov

The general transformation can be summarized in the table below:

| Starting Material | Reagent/Condition | Major Product(s) | Ref |

| N-(Arylethyl)piperazine-2,6-diones | Brønsted Acid | Pyridopyrazines, Pyrazinoisoquinolines | beilstein-journals.orgnih.gov |

| Ene-diamides (from piperazine-2,6-diones) | Brønsted Acid / Methanol | Substituted Pyrazinones | beilstein-journals.orgnih.gov |

Imide Carbonyl Group Activation Strategies

The chemical transformations of piperazine-2,6-diones into more complex heterocyclic structures often hinge on the activation of the typically unreactive imide carbonyl groups. A primary strategy for this activation involves the use of Brønsted acids. beilstein-journals.orgnih.gov

The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group susceptible to intramolecular nucleophilic attack by a tethered aryl or heteroaryl group, such as in N-(arylethyl)piperazine-2,6-diones. beilstein-journals.org This activation is the crucial first step that enables the subsequent 6-exo-trig cyclization, ultimately leading to the formation of fused bicyclic systems like pyrazinoisoquinolines. beilstein-journals.orgnih.gov This strategy avoids the need for high temperatures or harsh reagents, allowing for the installation of more sensitive functional groups. nih.gov

Derivatization and Functionalization of the this compound Ring

The this compound ring can be readily derivatized at its nitrogen and carbon atoms to generate a diverse library of compounds. Functionalization is crucial for modulating the molecule's properties and for building more complex structures.

Alkylation at the nitrogen atoms is a common and straightforward method for functionalizing the this compound scaffold. This can be achieved using various alkylating agents, such as benzyl (B1604629) bromide, in the presence of a base. d-nb.info This approach allows for the introduction of different substituents on the N-atoms, which can be used to control the molecule's properties or to install protecting groups. d-nb.inforesearchgate.net Asymmetric allylic alkylation has also been developed for related piperazin-2-ones, demonstrating a method for enantioselective functionalization. nih.govnih.gov

The carbon framework can also be functionalized. A stepwise process involving allylation, followed by hydroboration and oxidation, can convert a this compound into a derivative bearing a propionaldehyde (B47417) side chain, which can then be used in further cyclization reactions. d-nb.info Condensation reactions with aromatic aldehydes can be used to introduce arylidene groups at the carbon atoms adjacent to the carbonyls, forming (Z,Z)-(benzylidene)piperazine-2,5-diones (a related isomer). chemrxiv.org

The following table summarizes some functionalization reactions:

| Reaction Type | Reagent(s) | Product Type | Ref |

| N-Alkylation | Benzyl bromide, DIPEA | N-Substituted this compound | d-nb.info |

| N-Alkylation | PMB-Cl, DIPEA | N-Substituted this compound | researchgate.net |

| C-Functionalization | Allylation, Hydroboration, Oxidation | 3-(3,5-dioxopiperazin-2-yl)propionaldehyde | d-nb.info |

| C-Arylation (Condensation) | Aromatic Aldehydes | Arylidene-piperazinedione | chemrxiv.org |

Conjugated Systems and Polymerization

Recent advancements in materials science have identified piperazine-2,5-dione, also known as glycine (B1666218) anhydride (B1165640), as a significant precursor for developing high-performance π-conjugated polymer semiconductors. nih.gov While in its native lactam form the piperazine-2,5-dione unit acts as a non-conjugated bridge, its ability to undergo tautomerization is key to forming fully conjugated polymer backbones essential for electronic applications. nih.gov

The critical transformation that enables piperazine-2,5-dione to be used in conjugated polymers is lactam-lactim tautomerism. wisdomlib.org This process involves the migration of a hydrogen atom from the nitrogen atom of the amide group (lactam form) to the carbonyl oxygen atom, resulting in a hydroxyl group and a carbon-nitrogen double bond (lactim form). wisdomlib.org

This phenomenon has been described as a long-range vinylogous effect, where the electronic influence of neighboring conjugated units collectively facilitates the tautomerization process. nih.gov Density functional theory (DFT) calculations have confirmed that this conversion from the lactam to the lactim form is energetically favorable within the polymer chain, as it leads to a more stable, fully π-conjugated system. nih.govresearchgate.net This tautomerization is a pivotal step, transforming an insulating linker into a conductive bridge within the polymer's structure. nih.gov

The integration of piperazine-2,5-dione units into polymer backbones has led to the development of novel organic semiconductors with significant potential in electronic devices. nih.gov The lactam-to-lactim tautomerization creates a fully conjugated path along the polymer, which is a fundamental requirement for efficient charge transport. nih.gov This enhanced π-electron delocalization directly benefits the performance of devices such as organic field-effect transistors (OFETs). nih.gov

Polymers incorporating these units exhibit promising characteristics for semiconductor applications. For instance, a bisindolin-dihydropiperazine (IDHP)-based polymer, PIDHPTT, demonstrated distinct optical and electrochemical properties. nih.gov UV/Vis spectroscopy of this polymer revealed strong low-energy absorption peaks, which is characteristic of a well-conjugated system. nih.gov

The unique chemical nature of the resulting lactim units also opens avenues for specialized applications, such as chemical sensing. nih.gov The hydroxyl groups of the lactim form can interact strongly with specific ions, like fluoride (B91410), leading to measurable changes in the polymer's electronic and optical properties. nih.gov This has been successfully utilized to create highly sensitive and selective water-gated OFETs for fluoride ion detection. nih.gov The ability to construct robust, stable, and functional polymer semiconductors from the readily available piperazine-2,5-dione precursor highlights its importance in the ongoing development of advanced organic electronics. nih.gov

Spectroscopic and Structural Characterization of Piperazine 2,6 Dione and Its Analogues

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For piperazine-2,6-dione and its analogues, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the parent this compound, the protons on the methylene (B1212753) groups (CH₂) of the ring typically appear as a singlet at approximately 4.27 ppm when measured in DMSO-d₆. elaba.lt The protons of the amide (NH) groups are observed as a broad singlet around 11.33 ppm. elaba.lt

For substituted piperazine-2,6-diones, the chemical shifts and coupling patterns in the NMR spectra are indicative of the nature and position of the substituents. For instance, in 4-succinamoyl this compound derivatives, the methylene protons of the succinamoyl group appear as a multiplet around 2.61 ppm. elaba.lt In more complex structures, such as pyrrolopiperazine-2,6-diones, the proton of the cyclohexane's methine group can be seen as a triplet of triplets at approximately 4.5 ppm, confirming the cyclic structure. acs.orgnih.gov

The ¹³C NMR spectrum of this compound derivatives shows characteristic signals for the carbonyl carbons of the dione (B5365651) ring in the range of δ 165–175 ppm. The chemical shifts of other carbon atoms in the ring and in the substituents provide further structural confirmation.

Table 1: Representative ¹H NMR Spectral Data for this compound and its Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| This compound elaba.lt | DMSO-d₆ | COCH₂N | 4.27 (s, 4H) |

| CONHCO | 11.33 (br. s, 1H) | ||

| 4-(N-(4-methylphenyl)succinamoyl)this compound elaba.lt | DMSO-d₆ | COCH₂CH₂CO | 2.61 (m, 4H) |

| COCH₂N | 4.27 (s, 4H) | ||

| CH-arom | 7.67 (s, 4H) | ||

| NHCO | 10.20 (br. s, 1H) | ||

| CONHCO | 11.29 (br. s, 1H) | ||

| Pyrrolothis compound derivative acs.org | Not specified | Cyclohexane methine H | ~4.5 (tt) |

| C8a-H | ~4.3 |

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| (3R)-3-(Methoxymethyl)piperazine-2,5-dione | Not specified | C=O | ~165-175 |

| Methoxymethyl carbons | ~55-70 | ||

| 1-[4-(2-methyl-4-quinolin-2-yl-piperazin-1-yl)-butyl]piperidine-2,6-dione ptfarm.pl | CDCl₃ | C=O | 172.08 |

| Aromatic/Heterocyclic C | 111.36, 119.34, 121.34, 126.24, 127.93, 133.36, 137.13, 144.22, 151.56 | ||

| Piperazine (B1678402)/Piperidine/Alkyl C | 14.99, 20.22, 21.33, 25.03, 25.54, 31.82, 35.97, 37.89, 43.94, 45.08, 50.30, 50.98, 52.21, 58.69 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. In this compound and its analogues, the most characteristic absorption bands are those corresponding to the amide functional groups.

The IR spectrum of this compound typically shows strong absorption bands for the carbonyl (C=O) stretching vibrations in the region of 1650-1730 cm⁻¹. elaba.lt For example, 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid exhibits C=O stretching at 1707 cm⁻¹ and 1654 cm⁻¹. elaba.lt The N-H stretching vibrations of the amide groups are observed as bands in the range of 3067-3324 cm⁻¹. elaba.lt The presence of other functional groups in substituted analogues will give rise to additional characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoic acid elaba.lt | N-H stretch | 3324, 3200, 3067 |

| C=O stretch | 1707, 1654 | |

| 4-[N-(4-aminosulfonylphenyl)succinamoyl]this compound elaba.lt | N-H stretch | 3318, 3240, 3127 |

| C=O stretch | 1730, 1700, 1647 | |

| 4-[N-(thiazol-2-yl)succinamoyl]this compound elaba.lt | N-H stretch | 3324, 3270, 3067 |

| C=O stretch | 1725, 1654, 1625 |

Mass Spectrometry (ESI-MS, HRMS, MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The molecular weight of this compound is 114.10 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. For instance, the exact mass of 3,6-dimethyl-2,5-piperazinedione is 142.07423. massbank.eu

Electron ionization (EI) mass spectra of piperazinediones often show the molecular ion peak [M]⁺, although it can sometimes be weak. The fragmentation pattern can be complex, but characteristic fragments can aid in structure elucidation. For example, the EI mass spectrum of 3,6-dimethyl-2,5-piperazinedione shows a base peak at m/z 44 and a significant peak for the molecular ion at m/z 142. massbank.eu Electrospray ionization (ESI) is a softer ionization technique that is often used for these types of compounds, typically showing a prominent protonated molecule [M+H]⁺.

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Piperazine-2,5-dione nist.gov | EI | C₄H₆N₂O₂ | 114 | Not specified |

| 3,6-Dimethyl-2,5-piperazinedione massbank.eu | EI | C₆H₁₀N₂O₂ | 142 | 99, 71, 56, 44 (base peak) |

| 1-[3-(6-Methyl-8-quinolinyl-amino)propyl]-3-phenyl-piperazine-2,6-dione ptfarm.pl | EI (70 eV) | C₂₇H₃₄N₄O₂ | 446 (1.5%) | 289 (100%), 277 (40%), 220 (23%) |

X-ray Diffraction Analysis

For chiral this compound analogues, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of the stereocenters. For example, the absolute configuration of pyrrolopiperazine-2,6-diones 7b and 7c was confirmed to be (4S, 8aS) through this method. acs.orgnih.gov Similarly, the structure of cyclo(l-homoCySH-l-homoCySH), which is (3S, 6S)-3,6-bis(2-sulfanylethyl)piperazine-2,5-dione, was determined by X-ray crystallography. researchgate.netsoton.ac.uk

The this compound ring is not planar and can adopt various conformations, most commonly a boat or a twisted boat form. The specific conformation is influenced by the substituents on the ring. For instance, N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione adopts a boat conformation with a deviation from planarity of 18°. pnas.org In contrast, the diketopiperazine rings in three independent molecules of cyclo(l-homoCySH-l-homoCySH) were found to be unusually planar. researchgate.netsoton.ac.uk In 1,4-dimethylpiperazine-2,3-dione, the ring adopts a half-chair conformation. iucr.org Conformational studies of various 6-benzyl-3-benzylidene-1,4-dimethylpiperazine-2,5-diones have also been conducted to understand the influence of substituents on the ring conformation. publish.csiro.aupublish.csiro.au

In the solid state, the crystal packing of this compound and its analogues is often dominated by intermolecular hydrogen bonds. The amide N-H groups act as hydrogen bond donors, and the carbonyl oxygen atoms act as acceptors. In the crystal structure of piperazine-2,5-dione, molecules are linked by paired N-H···O hydrogen bonds to form ribbons. researchgate.net These ribbons are further connected into sheets by C-H···O interactions. researchgate.net In the cocrystal of piperazine-2,5-dione with oxalic acid and water, a more complex network of N-H···O and O-H···O hydrogen bonds is observed, forming sheets with multiple ring motifs. researchgate.net In some cases, such as in certain piperazinediones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid, the molecules participate in hydrogen bonding with included solvent molecules like DMSO. acs.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₄H₆N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. Experimental values are then compared to these theoretical percentages to confirm the purity and identity of a synthesized compound.

In the study of various derivatives of this compound, elemental analysis is routinely employed to verify the successful synthesis of the target molecules. For instance, in the synthesis of 4-succinamoyl this compound derivatives, the experimentally found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were in close agreement with the calculated values for the proposed chemical formulas. elaba.lt Similarly, elemental analysis was crucial in confirming the structures of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones, where the observed elemental compositions matched the required percentages for the respective formulas. lmaleidykla.lt

Below is a table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 42.11 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.30 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 24.57 |

| Oxygen | O | 16.00 | 2 | 32.00 | 28.02 |

| Total | 114.10 | 100.00 |

Note: The values are based on the molecular formula C₄H₆N₂O₂ and standard atomic weights.

Chromatographic Purity Assessment (TLC, HT-GPC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) and High-Temperature Gel Permeation Chromatography (HT-GPC) are two such methods used for this compound and its analogues.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive method for determining the purity of a sample and for monitoring the progress of a chemical reaction. In the analysis of this compound derivatives, TLC is frequently used. For example, the purity of synthesized 4-succinamoyl piperazine-2,6-diones was confirmed by TLC. elaba.lt The process typically involves spotting the sample on a silica (B1680970) gel plate and developing it in a suitable solvent system, such as a mixture of chloroform (B151607) and acetone. elaba.lt The separated spots are then visualized, often under UV light (254 nm). lmaleidykla.lt A solution containing cobalt chloride and potassium dichromate in acetic acid can also be used as a spray reagent to reveal spots, which appear as blue spots for amides and imides. elaba.ltlmaleidykla.lt

High-Temperature Gel Permeation Chromatography (HT-GPC)

HT-GPC is a specialized form of size-exclusion chromatography used for the analysis of polymers and macromolecules that are soluble only at elevated temperatures. intertek.comimpact-solutions.co.uk While not commonly used for the small molecule this compound itself, it is a critical technique for characterizing polymeric materials that may incorporate the this compound moiety. For instance, a polymer incorporating piperazine-2,5-dione units was analyzed by HT-GPC to determine its number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Ð). researchgate.net This analysis is typically performed at high temperatures, such as 150 °C, using a solvent like trichlorobenzene. iccas.ac.cn

The table below outlines typical conditions for the chromatographic analysis of this compound and related compounds.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| TLC | Silica gel coated aluminum sheets (UV-254) | Chloroform:Acetone (1:1, 3:1), Chloroform:Ethanol (7:1) | UV light (254 nm), Spray reagent (CoCl₂/K₂CrO₇) | Purity assessment and reaction monitoring of this compound derivatives. elaba.ltlmaleidykla.lt |

| HT-GPC | Polystyrene-divinylbenzene gel | Trichlorobenzene | Refractive Index (RI) Detector | Molecular weight determination of polymers containing piperazine-dione units. researchgate.neticcas.ac.cn |

UV/Vis Spectroscopic Data

Ultraviolet-Visible (UV/Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. It is used to identify functional groups, and for quantitative analysis. The UV/Vis spectrum of a compound is influenced by its electronic structure.

For piperazine-2,5-diones, which are structurally similar to this compound, the UV spectral data has been reported to be similar to that of corresponding simple piperazinediones. psu.edu In the context of related compounds, HPLC with UV detection is a common method for quantitative analysis, with detection wavelengths typically in the range of 210-280 nm due to the presence of aromatic and carbonyl chromophores. While specific UV/Vis data for this compound is not extensively detailed in the provided search results, the general principles of UV/Vis spectroscopy for similar structures can be applied.

Computational Studies on Piperazine 2,6 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperazine-2,6-dione and its analogues, DFT calculations are crucial for determining stable conformations, understanding electronic properties, and studying reaction mechanisms like tautomerization.

DFT calculations have been employed to determine the minimum energy structures of this compound and its regioisomers. gre.ac.uk These studies help in understanding the most stable three-dimensional arrangement of the atoms in space. For the closely related isomer piperazine-2,5-dione (also known as glycine (B1666218) anhydride), DFT calculations at the B3LYP/6-31G(d) level of theory have been used extensively to study the phenomenon of lactam-lactim tautomerization. nih.govresearchgate.net This process involves the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen, converting the lactam (amide) form into a lactim (imidic acid) form.

In studies on novel polymers incorporating the piperazine-2,5-dione unit, DFT simulations revealed that the non-conjugated lactam form can convert to a fully conjugated lactim form. nih.govresearchgate.netresearcher.life This conversion is driven by energy minimization achieved through the extension of the π-conjugated system along the polymer backbone. nih.govsciprofiles.com The calculations showed that while a monomer might exist predominantly in the lactam form, polymerization can make the lactim tautomer energetically more favorable. nih.govresearchgate.net

DFT has also been used to analyze the stability of stereoisomers. In a study on pyrrolopiperazine-2,6-diones, full geometry optimization at the B3LYP/6-31G** level showed that the (4S,8aS) epimer was 5.02 kcal·mol⁻¹ lower in energy than the (4S,8aR) epimer, confirming its higher stability. acs.org

Table 1: DFT Calculation Results for this compound Analogues

| Compound/System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| This compound (2,6-DKP) | DFT B3LYP/aug-cc-pVTZ | Determination of minimum energy structure for spectroscopic analysis. | gre.ac.uk |

| Piperazine-2,5-dione Polymer (PIDHPTT) | DFT B3LYP/6-31G(d) | Lactam-to-lactim tautomerization is driven by energy minimization through extended π-conjugation in the polymer. | nih.gov |

| Pyrrolothis compound derivative (7c) | DFT B3LYP/6-31G** | Calculated energy for (4S,8aS)-7c was 5.02 kcal·mol⁻¹ lower than for the (4S,8aR)-7c epimer. | acs.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Derivatives of this compound have been the subject of numerous docking studies to explore their potential as therapeutic agents.

Docking studies have successfully modeled the interactions of this compound derivatives with various biological targets. For instance, a series of purine-2,6-dione (B11924001) linked piperazine (B1678402) derivatives were designed as potential inhibitors of MurB, an enzyme essential for the biosynthesis of peptidoglycan in Mycobacterium tuberculosis. nih.gov Computational molecular docking analysis provided models that showed strong interactions of the inhibitors with the MurB active site, correlating with their experimental anti-mycobacterial activity. nih.gov

In another study, novel 1-hydroxypiperazine-2,6-diones were identified as potent inhibitors of matrix metalloproteinases (MMPs). acs.org A computational method involving docking and hybrid quantum mechanical/molecular mechanical (QM/MM) simulations suggested that the 1-hydroxythis compound moiety binds to the catalytic zinc ion of the enzyme through its oxygen atoms. acs.org Similarly, enantiomeric 2,6-diketopiperazines (2,6-DKPs) derived from α-amino acids were docked against histone deacetylase 8 (HDAC8), a target for anticancer drugs. researchgate.net These compounds were found to bind to the active site in a manner similar to a known inhibitor, Trichostatin A. researchgate.net

Derivatives have also been evaluated as atypical antipsychotics by studying their binding to dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netresearchgate.net Specifically, newly designed molecules were docked to the binding site of the D2 receptor to investigate their binding pose and interactions. researchgate.net These simulations help in understanding the structural basis for the observed receptor affinity and in designing new compounds with improved binding characteristics. researchgate.netresearchgate.net

Table 2: Summary of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Protein Target | Key Interaction Finding | Reference |

|---|---|---|---|

| Purine-2,6-dione linked piperazines | MurB (M. tuberculosis) | Strong interactions with the MurB active site correlated with anti-mycobacterial activity. | nih.gov |

| 1-Hydroxypiperazine-2,6-diones | Matrix Metalloproteinase 13 (MMP13) | The HPD moiety binds bidentately to the catalytic zinc ion via its oxygen atoms. | acs.org |

| 2,6-Diketopiperazines from α-amino acids | Histone Deacetylase 8 (HDAC8) | Compounds bound into the active site similarly to the known inhibitor Trichostatin A. | researchgate.net |

| Fused tricyclic heterocycle piperazine derivatives | Dopamine D2 Receptor | Designed molecules showed favorable binding poses and interactions within the receptor site. | researchgate.net |

| Piperazine-derived constrained compounds | Dipeptidyl peptidase-4 (DPP-4) | Good binding affinity at the active site complemented the observed biological activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Both 2D and 3D-QSAR models have been developed for this compound derivatives to predict their activity against various receptors. researchgate.netresearchgate.net In one study, 2D-QSAR models based on multiple linear regression (MLR) and 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) were developed to predict the inhibitory activities of fused tricyclic heterocycle piperazine derivatives against D2, 5-HT1A, and 5-HT2A receptors. researchgate.net These models helped identify the chemical structural features that enhance the biological activities of the molecules. researchgate.netresearchgate.net The application of these QSAR models is a key step in computational drug design, allowing for the virtual screening and optimization of lead compounds. semanticscholar.org

The statistical robustness of QSAR models is critical. For instance, a CoMFA model with three components was developed for a set of molecules, yielding a coefficient of determination (R²) for the training set of 0.8900 and for the test set of 0.8171, indicating good predictive power. researchgate.net Similarly, for a series of thiazole (B1198619) derivatives, a 3D-QSAR model using the CoMSIA (Comparative Molecular Similarity Indices Analysis) method gave an R² of 0.957 and a cross-validated Q² of 0.614. imist.ma These methods establish a linear relationship between the CoMSIA descriptors (steric, electrostatic, hydrophobic, etc.) and the biological activity. imist.mafrontiersin.org

Table 3: Examples of QSAR Models for this compound Analogues

| Derivative Class | QSAR Method | Target Activity | Key Statistical Parameter | Reference |

|---|---|---|---|---|

| Fused tricyclic heterocycle piperazines | CoMFA (3D-QSAR) | D2, 5-HT1A, 5-HT2A inhibition | CoMFA R² (train) = 0.8900; R² (test) = 0.8171 | researchgate.net |

| Fused tricyclic heterocycle piperazines | MLR (2D-QSAR) | D2 & 5-HT2A inhibition | Statistically reliable models developed for activity prediction. | researchgate.netresearchgate.net |

| Thiazole Derivatives | CoMSIA (3D-QSAR) | SDHI Inhibition | R² = 0.957; Q² = 0.614 | imist.ma |

Computational Analysis of Stereoisomers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The specific stereochemistry of a molecule can have a profound impact on its biological activity. Computational methods are vital for understanding and predicting these differences.

Simulation studies have been conducted to determine the chiral recognition mechanism and elution order of stereoisomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. researchgate.net It was observed that hydrogen bonding and π–π interactions are the primary forces responsible for the chiral resolution. researchgate.net The study identified the elution order for the four stereomers as (3S,5S), (3R,5R), (3S,5R), and (3R,5S). researchgate.net

Docking studies also highlight the importance of stereochemistry. The conformation of the 2,6-diketopiperazine ring and the stereochemistry of the substituents on the chiral centers have been shown to play a crucial role in the binding modes of these compounds to their protein targets, such as HDAC8. researchgate.net Furthermore, DFT calculations can quantify the energetic differences between stereoisomers, as seen in a study of pyrrolopiperazine-2,6-diones where one diastereomer was found to be significantly more stable than the other. acs.org This computational confirmation of stereochemical stability is in agreement with experimental results and underscores the predictive power of these theoretical approaches. acs.org

Stability and Energy Differences of Diastereoisomers

Computational studies, particularly using methods like Density Functional Theory (DFT), have been employed to investigate the stereochemical aspects of substituted this compound derivatives. These studies are crucial for understanding the stability of different spatial arrangements of atoms, known as diastereoisomers, and for predicting the outcomes of stereoselective syntheses.

Research into the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which are complex molecules containing the this compound core, has utilized computational chemistry to explain the observed high diastereoselectivity. acs.orgalfa-chemistry.com In these studies, a new stereogenic center is created at the bridgehead carbon, leading to the possibility of two different diastereoisomers, or epimers.

DFT quantum chemical calculations were performed to compare the energies of these epimers. For instance, in the case of certain pyrrolothis compound derivatives, the calculations showed a significant energy difference between the possible diastereoisomers. acs.orgalfa-chemistry.com This energy difference indicates that one diastereoisomer is considerably more stable than the other.

The findings from these computational models have been consistent with experimental results, where a high preference for the formation of the more stable diastereoisomer is observed. acs.orgalfa-chemistry.com For example, calculations at the B3LYP/6-31G** level of theory for the epimers of a specific pyrrolothis compound derivative (7c) revealed that the (4S,8aS) diastereoisomer is more stable by 5.02 kcal·mol⁻¹. alfa-chemistry.com A similar study on another derivative (8c) found an energy difference of 5.19 kcal·mol⁻¹ between the epimers, again confirming the higher stability of the (4S,8aS) form. acs.orgalfa-chemistry.com These computational results provide a theoretical foundation for the high diastereoselectivity seen in the synthesis of these complex this compound systems. acs.org

| Compound | More Stable Diastereoisomer | Energy Difference (kcal·mol⁻¹) | Computational Method |

|---|---|---|---|

| (4S,8a)-7c | (4S,8aS) | 5.02 | B3LYP/6-31G** |

| (4S,8a)-8c | (4S,8aS) | 5.19 | Not Specified |

Ionization States and pKa Calculations

The ionization state of a molecule, which is determined by its pKa value, is a critical property. For this compound, the introduction of two carbonyl (C=O) groups into the piperazine ring dramatically alters its acid-base properties compared to the parent piperazine molecule.

Piperazine itself is a diamine with two basic nitrogen atoms, and it has two corresponding pKa values for its conjugate acids (pKa1 = 5.35 and pKa2 = 9.73 at 298 K). uregina.ca In contrast, the nitrogen atoms in this compound are part of amide functional groups. Due to the electron-withdrawing effect of the adjacent carbonyl groups, the lone pair of electrons on the nitrogen atoms is delocalized through resonance. This delocalization significantly reduces the basicity of the nitrogen atoms, making them much weaker bases than those in amines. uokerbala.edu.iqallen.in The conjugate acid of a typical amide has a pKa of around -0.5, indicating very weak basicity. uokerbala.edu.iq Protonation, when it does occur, is favored at the oxygen atom rather than the nitrogen. libretexts.org

Conversely, the presence of the two carbonyl groups renders the N-H protons in this compound weakly acidic. libretexts.org The molecule can be classified as a cyclic imide, specifically a derivative of glutarimide. wikipedia.org Imides are notably more acidic than simple amides because the resulting negative charge after deprotonation (the conjugate base) is stabilized by resonance over two carbonyl groups. libretexts.org For comparison, the pKa of the N-H proton in the cyclic imide maleimide (B117702) is estimated to be around 10. wikipedia.org Computational studies on similar diketopiperazine systems have estimated the pKa of the N-H bond to be in the range of 20-26, which is significantly more acidic than ammonia (B1221849) (pKa ~33) but less acidic than imides like phthalimide. libretexts.orgpitt.edu

| Compound | Functional Group | pKa Type | Approximate pKa Value |

|---|---|---|---|

| Piperazine (Conjugate Acid) | Amine | Basic (pKa of NH⁺) | 9.73 and 5.35 uregina.ca |

| Ethanamide (Conjugate Acid) | Amide | Basic (pKa of C=OH⁺) | ~ -0.5 uokerbala.edu.iq |

| Maleimide | Imide | Acidic (pKa of N-H) | ~10 wikipedia.org |

| This compound | Cyclic Di-amide / Imide | Acidic (pKa of N-H) | Estimated ~20-26 pitt.edu |

Biological and Medicinal Chemistry Research of Piperazine 2,6 Dione Derivatives

Anticancer Activity and Cytotoxicity

Derivatives of piperazine-2,6-dione have emerged as a significant scaffold in the development of novel anticancer agents. Researchers have synthesized and evaluated numerous analogues, demonstrating their potential to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Specific Cell Line Activity

The cytotoxic effects of this compound derivatives have been documented across a range of human cancer cell lines.

T47D (Breast Cancer): Certain 4-(1H-indole-2-carbonyl)this compound derivatives have shown promising anticancer activity against the T47D breast cancer cell line. researchgate.net

NCI H-522 (Lung Cancer): A derivative of 4-(1H-indole-2-carbonyl)this compound exhibited notable activity against the NCI H-522 lung cancer cell line. researchgate.net The NCI-H522 cell line was originally isolated from a 58-year-old Caucasian male with adenocarcinoma. atcc.org

HCT-15 (Colon Cancer): A specific this compound derivative demonstrated good anticancer activity against the HCT-15 colon cancer cell line. researchgate.net

PA-1 (Ovarian Cancer): A 4-(1H-indole-2-carbonyl)this compound derivative was found to have good anticancer activity against the PA-1 ovarian cancer cell line. researchgate.net

HepG-2 (Liver Cancer): Good anticancer activity was observed for a 4-(1H-indole-2-carbonyl)this compound derivative against the HepG-2 liver cancer cell line. researchgate.net Other research has also highlighted the efficacy of piperazine (B1678402) derivatives against HepG2 cells. nih.gov

HeLa (Cervical Cancer): A cadmium(II) complex incorporating a this compound derivative showed effective and selective anticancer activity against the HeLa cervical cancer cell line, with an IC50 value of 1.54 ± 0.25 μmol/dm−3. researchgate.net Some 3,6-diunsaturated 2,5-diketopiperazine derivatives have also displayed good inhibitory activities against HeLa cells. preprints.org

SMMC-7721 (Liver Cancer): In contrast to its effect on HeLa cells, the aforementioned cadmium(II) complex exhibited significantly lower activity against the SMMC-7721 liver cancer cell line, with an IC50 of 31.02 ± 3.76 μmol/dm−3. researchgate.net

AsPC-1 and SW1990 (Pancreatic Cancer): Tryptamine-piperazine-2,5-dione conjugates have shown selective inhibitory activities on pancreatic cancer cell lines AsPC-1 and SW1990. nih.gov One derivative, in particular, demonstrated a significant growth inhibition of both cell lines with an IC50 of 6 ± 0.85 μM. nih.gov This compound was also found to be non-cytotoxic to normal pancreatic duct cells at a concentration of 6 μM. nih.gov

Interactive Table: Anticancer Activity of this compound Derivatives in Specific Cell Lines

| Cell Line | Cancer Type | Derivative Class | Observed Activity |

| T47D | Breast Cancer | 4-(1H-indole-2-carbonyl)this compound | Good anticancer activity researchgate.net |

| NCI H-522 | Lung Cancer | 4-(1H-indole-2-carbonyl)this compound | Good anticancer activity researchgate.net |

| HCT-15 | Colon Cancer | This compound | Good anticancer activity researchgate.net |

| PA-1 | Ovarian Cancer | 4-(1H-indole-2-carbonyl)this compound | Good anticancer activity researchgate.net |

| HepG-2 | Liver Cancer | 4-(1H-indole-2-carbonyl)this compound | Good anticancer activity researchgate.net |

| HeLa | Cervical Cancer | Cadmium(II) complex with this compound | IC50 of 1.54 ± 0.25 μmol/dm−3 researchgate.net |

| SMMC-7721 | Liver Cancer | Cadmium(II) complex with this compound | IC50 of 31.02 ± 3.76 μmol/dm−3 researchgate.net |

| AsPC-1 | Pancreatic Cancer | Tryptamine-piperazine-2,5-dione conjugate | IC50 of 6 ± 0.85 μM nih.gov |

| SW1990 | Pancreatic Cancer | Tryptamine-piperazine-2,5-dione conjugate | IC50 of 6 ± 0.85 μM nih.gov |

Mechanism of Action Studies

Research into the mechanisms underlying the anticancer effects of this compound derivatives has revealed their ability to modulate key cellular pathways involved in cancer progression.

Inhibition of Oncogenic Proteins: Certain tryptamine-piperazine-2,5-dione derivatives have been shown to significantly decrease the phosphorylation of oncogenic proteins such as ERK and AKT in AsPC-1 and SW1990 pancreatic cancer cells. nih.gov The suppression of these signaling pathways is a crucial mechanism for inhibiting cancer cell growth and survival.

Induction of Apoptosis and Increased Cleaved PARP Levels: The same tryptamine-piperazine-2,5-dione derivatives that inhibit oncogenic proteins also lead to an increase in the levels of cleaved poly(ADP-ribose) polymerase (PARP) in AsPC-1 and SW1990 cells. nih.gov The cleavage of PARP is a hallmark of apoptosis, or programmed cell death, indicating that these compounds can induce cancer cells to self-destruct. nih.govgoogle.com

Analogue Development for Cardiotoxicity Prevention (Dexrazoxane Analogues)

A significant area of research has focused on the synthesis of analogues of dexrazoxane (B1684449), a this compound derivative and the only clinically approved drug for preventing cardiotoxicity induced by anthracycline anticancer drugs. thieme-connect.comnih.gov

The cardioprotective effect of dexrazoxane was initially thought to be due to the iron-chelating properties of its metabolite. cuni.czresearchgate.net However, more recent studies suggest that its interaction with topoisomerase IIβ (TOP2B) is the pivotal mechanism for its cardioprotective action. nih.govcuni.cz

Researchers have developed and evaluated a series of dexrazoxane analogues to understand the structure-activity relationships governing their cardioprotective effects. thieme-connect.comnih.gov These studies have revealed that even minor modifications to the dexrazoxane molecule can abolish its cardioprotective properties, highlighting a very tight structure-activity relationship. nih.gov For instance, the meso-derivative ICRF-193 showed a more favorable binding to topoisomerase II and greater cardioprotective efficiency than dexrazoxane itself, identifying it as a promising lead compound for further development. researchgate.net

Modulation of Plasminogen Activator Inhibitor-1 Activity

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have also been investigated for their antimicrobial activities.

Antibacterial Activity

A series of penicillins and 6-alpha-formamidopenicillins containing a C(5) or C(6)-substituted piperazine-2,3-dione moiety have been synthesized and evaluated for their antibacterial activity. nih.gov Furthermore, various other piperazine derivatives have demonstrated significant activity against a range of bacterial strains. researchgate.net

Antifungal Activity

The piperazine nucleus is a common feature in compounds developed for antimicrobial properties. rjptonline.orgijbpas.com Research into this compound derivatives has revealed their potential as antifungal agents. beilstein-journals.org For instance, a series of 3-phenylpiperidine-2,6-dione derivatives, which share a related structural core, were synthesized and evaluated for their antimicrobial activity. nih.gov In these studies, the minimum inhibitory concentration (MIC) was determined against various fungal strains. nih.gov One study reported the synthesis of substituted phenyl acetamide (B32628) piperazine compounds and their subsequent evaluation for antifungal activity against Candida albicans and Aspergillus niger, using Griseofulvin as a standard drug for comparison. ijbpas.com Another line of research focused on piperazine-substituted pyridazinone derivatives as potential glucan synthase inhibitors, a validated target for antifungal drugs. google.com

Some piperazine derivatives have demonstrated notable efficacy against pathogenic fungal species. nih.gov The antifungal activity of these compounds is often evaluated using the microdilution method with reference drugs like miconazole (B906) or ketoconazole (B1673606) and bifonazole. nih.govmdpi.com

| Compound Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Substituted phenyl acetamide piperazines | Candida albicans, Aspergillus niger | One compound showed good activity against Aspergillus niger when compared to Griseofulvin. | ijbpas.com |

| 3-Phenylpiperidine-2,6-dione derivatives | Various fungal strains | Antimicrobial activity was evaluated and MIC values were determined. | nih.gov |

| Piperazine-substituted pyridazinones | Not specified | Investigated as glucan synthase inhibitors for treating fungal infections. | google.com |

Antimalarial Activity

Malaria remains a significant global health issue, spurred by the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Piperazine derivatives have been investigated as a promising class of antimalarial agents. rjptonline.orgijbpas.com Research has shown that the introduction of a piperazine moiety can be a key strategy in developing new antimalarial drugs. researchgate.net

Studies have focused on synthesizing and evaluating piperazine derivatives for their ability to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net In one study, novel imidazolidinedione derivatives linked to a piperazine component were tested. nih.gov The results indicated that these compounds were more effective against the chloroquine-resistant (W2) strain than the chloroquine-sensitive (D10) strain. nih.gov Another study on aryl piperazine derivatives found that the combination of a hydroxyl group, a propane (B168953) chain, and a fluorine atom was crucial for antiplasmodial activity. researchgate.net The most active compound in this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, was significantly more active against P. falciparum than on other cell lines. researchgate.net Furthermore, research into piperazine-substituted 4(1H)-quinolones has led to the development of orally bioavailable compounds with potent antimalarial activity, with some being curative in mouse models of malaria. nih.govacs.org

| Compound/Derivative Class | P. falciparum Strain | Activity (IC₅₀) | Reference |